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Compound of Interest

Compound Name: H-Met-Val-OH

Cat. No.: B083559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Met-Val-OH, also known as Methionyl-Valine, is a dipeptide composed of the essential

amino acids L-methionine and L-valine. As a product of protein metabolism, this simple peptide

is gaining interest for its potential biological activities.[1] This guide provides a comprehensive

overview of the chemical structure, physicochemical properties, synthesis, and known

biological functions of H-Met-Val-OH, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties
The structure of H-Met-Val-OH consists of an L-methionine residue linked to an L-valine

residue via a peptide bond. The N-terminus is a free amino group on the methionine residue,

and the C-terminus is a free carboxyl group on the valine residue.

Table 1: Physicochemical Properties of H-Met-Val-OH
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Property Value Source

Molecular Formula C10H20N2O3S PubChem

Molecular Weight 248.34 g/mol PubChem

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-

(methylthio)butanoyl]amino]-3-

methylbutanoic acid

PubChem

Melting Point 227-229 °C (decomposes) Experimental

Water Solubility Soluble Experimental

pKa (predicted for H-Val-Met-

OH)
3.05 ± 0.10 Predicted[2]

LogP (predicted) -2.5 PubChem

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols
Synthesis of H-Met-Val-OH via Solid-Phase Peptide
Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.

The following is a generalized protocol adapted for H-Met-Val-OH using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of H-Met-Val-OH

Swell Wang Resin in DMF Load Fmoc-Val-OH onto ResinDIC, HOBt Fmoc Deprotection (Piperidine in DMF) Couple Fmoc-Met-OHHBTU, HOBt, DIPEA Final Fmoc Deprotection Cleave from Resin (TFA cocktail) Purify via RP-HPLC Characterize (MS, NMR)

Click to download full resolution via product page

Caption: A generalized workflow for the solid-phase synthesis of H-Met-Val-OH.

Methodology:
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Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

Loading of the First Amino Acid (Valine):

Activate Fmoc-Val-OH (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2

equivalents) and 1-hydroxybenzotriazole (HOBt) (2 equivalents) in DMF.

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the

Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF.

Coupling of the Second Amino Acid (Methionine):

Activate Fmoc-Met-OH (4 equivalents) with HBTU (3.95 equivalents), HOBt (4

equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

Add the activated methionine solution to the deprotected resin-bound valine and agitate

for 1-2 hours.

Monitor the coupling reaction using a Kaiser test.

Wash the resin with DMF.

Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal

methionine.

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95%

trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room

temperature.

Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge,

and wash the peptide pellet with cold ether. Lyophilize the crude peptide to obtain a white

powder.
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Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
Methodology:

Sample Preparation: Dissolve the crude, lyophilized H-Met-Val-OH in mobile phase A to a

concentration of 1-5 mg/mL.

HPLC Conditions:

Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for

analytical or 21.2 x 250 mm for preparative).

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a good

starting point for analytical scale. This will need to be optimized for preparative scale.

Flow Rate: 1 mL/min for analytical, and adjusted accordingly for preparative scale.

Detection: UV absorbance at 215 nm and 280 nm.

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze

the purity of the collected fractions by analytical RP-HPLC.

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified H-Met-Val-OH as a

white, fluffy powder.

Characterization
1. Mass Spectrometry (MS):

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).
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Expected Mass: The protonated molecule [M+H]+ should be observed at an m/z

corresponding to the calculated monoisotopic mass of H-Met-Val-OH (249.1267 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will show characteristic peaks for the protons of the methionine and

valine residues. The chemical shifts and coupling patterns will confirm the structure and

stereochemistry.

¹³C NMR: The spectrum will display distinct signals for each of the 10 carbon atoms in the

molecule, providing further structural confirmation.

Biological Activity and Signaling Pathways
Interaction with Flavin-Containing Monooxygenases
(FMOs)
H-Met-Val-OH has been shown to be a substrate for Flavin-containing monooxygenases

(FMOs), specifically FMO1 and FMO3.[1] These enzymes are involved in the metabolism of a

wide range of xenobiotics and endogenous compounds containing nitrogen or sulfur. The

methionine residue of H-Met-Val-OH is likely the site of oxidation by FMOs.

Experimental Protocol: FMO Activity Assay

A common method to assess FMO activity is to monitor the NADPH consumption

spectrophotometrically at 340 nm.

Methodology:

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate

buffer, pH 8.5), NADPH, and the purified FMO enzyme.

Initiation: Initiate the reaction by adding H-Met-Val-OH to the reaction mixture.

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds

to the oxidation of NADPH.
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Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics

(Km and Vmax) for H-Met-Val-OH as a substrate.

Neurite Outgrowth Promotion
Studies have indicated that H-Met-Val-OH has the potential to promote neurite growth.[1] This

activity is often assessed using neuronal cell lines such as PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay

Workflow for Neurite Outgrowth Assay

Seed PC12 cells Treat with H-Met-Val-OH +/- NGF Incubate for 24-72 hours Fix and Stain Cells Image Acquisition Quantify Neurite Length

Click to download full resolution via product page

Caption: A typical workflow for a neurite outgrowth assay using PC12 cells.

Methodology:

Cell Culture: Plate PC12 cells on collagen-coated plates in a suitable growth medium.

Treatment: Treat the cells with varying concentrations of H-Met-Val-OH, often in the

presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells. Include

appropriate positive (NGF alone) and negative controls.

Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker

(e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).

Imaging and Analysis: Acquire images using a high-content imaging system or a

fluorescence microscope. Quantify neurite length and branching using appropriate image

analysis software.

Potential Role in mTOR Signaling
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While a direct signaling pathway for H-Met-Val-OH has not been fully elucidated, its constituent

amino acids, methionine and valine, are known activators of the mammalian target of

rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth,

proliferation, and metabolism. Amino acids, particularly leucine, methionine, and valine, signal

to mTORC1 through a complex mechanism involving the Rag GTPases.

Proposed Signaling Pathway for Amino Acid Activation of mTORC1
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Caption: A simplified diagram of the mTORC1 activation pathway by amino acids.

It is plausible that H-Met-Val-OH, after cellular uptake, could be hydrolyzed into its constituent

amino acids, which would then activate the mTOR pathway. Alternatively, the dipeptide itself
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may interact with cell surface receptors or transporters that could influence intracellular

signaling. Further research is required to delineate the specific signaling mechanisms of H-Met-
Val-OH.

Conclusion
H-Met-Val-OH is a simple dipeptide with emerging biological significance. This guide has

provided a foundational understanding of its chemical and physical properties, along with

detailed experimental protocols for its synthesis, purification, characterization, and biological

evaluation. The potential for this dipeptide to influence key cellular processes such as

metabolism and neuronal development warrants further investigation, particularly in the context

of drug discovery and development. The methodologies and data presented herein serve as a

valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b083559?utm_src=pdf-body
https://www.benchchem.com/product/b083559?utm_src=pdf-body
https://www.benchchem.com/product/b083559?utm_src=pdf-body
https://www.benchchem.com/product/b083559?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/h-met-val-oh.html
https://tlh.alfa-industry.com/life-science-chemicals/biochemicals/cas-14486-09-0-h-val-met-oh.html
https://www.benchchem.com/product/b083559#h-met-val-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b083559#h-met-val-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b083559#h-met-val-oh-chemical-structure-and-properties
https://www.benchchem.com/product/b083559#h-met-val-oh-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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